Osbond acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOENOBFIYBSA-WMPRHZDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912352 | |
| Record name | Osbond acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosapentaenoic acid (22n-6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25182-74-5, 25448-00-4 | |
| Record name | Osbond acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osbond acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osbond acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Osbond acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSBOND ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosapentaenoic acid (22n-6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Osbond Acid
Endogenous Synthesis Routes
The formation of Osbond acid in the body is a multi-step process primarily involving the elongation and desaturation of precursor fatty acids. wikipedia.orgcaymanchem.com
Elongation of Arachidonic Acid to Docosatetraenoic Acid
The initial step in the synthesis of this compound is the elongation of arachidonic acid (AA), a 20-carbon omega-6 fatty acid. wikipedia.orgatamanchemicals.com This process adds two carbon atoms to the arachidonic acid chain, resulting in the formation of docosatetraenoic acid (DTA), also known as adrenic acid (AdA). wikipedia.orgatamanchemicals.comwikipedia.org This conversion is a crucial part of the metabolic pathway leading to longer-chain omega-6 fatty acids. oup.com
Δ4-Desaturase-Mediated Conversion of Docosatetraenoic Acid
Following its formation, docosatetraenoic acid undergoes desaturation. wikipedia.org The enzyme Δ4-desaturase introduces a double bond at the fourth carbon position of the DTA molecule, converting it into all-cis-4,7,10,13,16-docosapentaenoic acid, or this compound. wikipedia.org
Precursor-Product Relationships within Fatty Acid Chains
The synthesis of this compound is part of a larger network of fatty acid metabolism. The primary precursor for this compound is linoleic acid, which is converted to arachidonic acid. nih.govresearchgate.net Arachidonic acid is then elongated to docosatetraenoic acid, which is subsequently desaturated to form this compound. wikipedia.org In some pathways, the synthesis of this compound from 24:5n-6 involves a cycle of β-oxidation in the peroxisomes after its formation in the endoplasmic reticulum. researchgate.netresearchgate.netuomus.edu.iq
Table 1: Key Molecules in the Biosynthesis of this compound
| Precursor/Intermediate | Product | Enzyme/Process |
| Arachidonic Acid | Docosatetraenoic Acid | Elongation wikipedia.org |
| Docosatetraenoic Acid | This compound | Δ4-Desaturase wikipedia.org |
| 24:5n-6 | This compound (22:5n-6) | β-oxidation researchgate.netresearchgate.net |
Comparative Metabolic Pathways with Other Docosapentaenoic Acid Isomers
This compound is one of two major isomers of docosapentaenoic acid (DPA). wikipedia.org The other is clupanodonic acid (n-3 DPA), an omega-3 fatty acid. wikipedia.org While both are 22-carbon fatty acids with five double bonds, their metabolic pathways and precursors differ significantly due to their different omega classification. wikipedia.org this compound is synthesized from the omega-6 precursor arachidonic acid, while clupanodonic acid is an intermediate in the synthesis of docosahexaenoic acid (DHA) from the omega-3 precursor eicosapentaenoic acid (EPA). wikipedia.org Mammalian cells cannot interconvert between omega-6 and omega-3 fatty acids. wikipedia.org
Table 2: Comparison of this compound and Clupanodonic Acid
| Feature | This compound (n-6 DPA) | Clupanodonic Acid (n-3 DPA) |
| Omega Classification | Omega-6 | Omega-3 |
| Precursor | Arachidonic Acid | Eicosapentaenoic Acid wikipedia.org |
| End Product of Pathway | This compound | Docosahexaenoic Acid (DHA) wikipedia.org |
| Key Enzyme in Final Step | Δ4-Desaturase wikipedia.org | Δ4-Desaturase wikipedia.org |
This compound as a Metabolite in Biological Systems
This compound is a known human metabolite and is found in various tissues, including adipose tissue, fibroblasts, the placenta, and platelets. nih.gov It is considered a product of linoleic acid metabolism. nih.gov this compound and other docosanoids, which are signaling molecules derived from 22-carbon fatty acids, can be metabolized by enzymes like lipoxygenase, cyclooxygenase, and cytochrome P450. wikipedia.org The metabolism of n-6 DPA can lead to the formation of various bioactive products. wikipedia.org For instance, in human cell lines, n-6 DPA can be retro-converted to arachidonic acid. jst.go.jp
Human Metabolism
In humans, this compound is a minor component of the total unsaturated fatty acids found in serum, typically ranging from 0.1% to 1%. scbt.com Its synthesis is an intricate process involving the elongation and desaturation of precursor fatty acids. The primary pathway for the formation of this compound (22:5n-6) begins with the essential omega-6 fatty acid, arachidonic acid (AA, 20:4n-6). mdpi.comnih.gov
The biosynthesis involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and peroxisomes. One established route is the "Sprecher pathway," which involves the following steps:
Elongation: Arachidonic acid is first elongated to docosatetraenoic acid (adrenic acid, 22:4n-6). mdpi.com
Further Elongation: Adrenic acid is then elongated to tetracosatetraenoic acid (24:4n-6).
Desaturation: A Δ6-desaturase enzyme introduces a double bond into tetracosatetraenoic acid, converting it to tetracosapentaenoic acid (24:5n-6).
Peroxisomal Beta-Oxidation: Finally, tetracosapentaenoic acid undergoes one cycle of beta-oxidation within the peroxisomes. This process shortens the carbon chain by two carbons, yielding this compound (22:5n-6).
This metabolic route highlights the complex interplay between different cellular compartments to synthesize very long-chain polyunsaturated fatty acids.
| Step | Precursor Compound | Enzyme/Process | Product Compound | Cellular Location |
|---|---|---|---|---|
| 1 | Arachidonic acid (20:4n-6) | Elongase | Adrenic acid (22:4n-6) | Endoplasmic Reticulum |
| 2 | Adrenic acid (22:4n-6) | Elongase | Tetracosatetraenoic acid (24:4n-6) | Endoplasmic Reticulum |
| 3 | Tetracosatetraenoic acid (24:4n-6) | Δ6-desaturase | Tetracosapentaenoic acid (24:5n-6) | Endoplasmic Reticulum |
| 4 | Tetracosapentaenoic acid (24:5n-6) | Beta-oxidation | This compound (22:5n-6) | Peroxisome |
Metabolism in Model Organisms (e.g., Daphnia tenebrosa, Algae)
This compound has been identified as a metabolite in the crustacean Daphnia tenebrosa and various species of algae, where it is part of the intricate web of fatty acid synthesis and modification. nih.govscbt.com
Metabolism in Daphnia
Daphnia, a genus of small planktonic crustaceans, are a critical link in freshwater food webs. Their fatty acid composition is influenced by their diet, but they also possess capabilities for fatty acid modification. Research on Daphnia magna has revealed a significant metabolic pathway involving this compound. Studies have shown that Daphnia can synthesize arachidonic acid (20:4n-6) through the retroconversion of dietary this compound (22:5n-6). nih.govresearchgate.net This process of chain shortening appears to be a more efficient pathway for obtaining arachidonic acid than the elongation and desaturation of linoleic acid (18:2n-6). nih.govresearchgate.net This suggests that Daphnia can efficiently utilize long-chain omega-6 fatty acids from their diet and convert them to other vital PUFAs. nih.govresearchgate.net
| Process | Dietary Precursor | Metabolic Product | Significance |
|---|---|---|---|
| Retroconversion (Chain Shortening) | This compound (22:5n-6) | Arachidonic acid (20:4n-6) | Efficient synthesis of arachidonic acid, indicating effective retention and modification of long-chain n-6 PUFAs from the diet. nih.govresearchgate.net |
Metabolism in Algae
Microalgae are the primary producers of many long-chain polyunsaturated fatty acids in aquatic ecosystems. nih.gov The biosynthesis of PUFAs, including omega-6 fatty acids like this compound, in algae can occur through two primary routes: the aerobic desaturase/elongase pathway and the anaerobic polyketide synthase (PKS) pathway. frontiersin.org
The aerobic pathway is common in many microalgae and involves a series of desaturation and chain elongation steps, similar to the pathway in humans. frontiersin.org This process starts with shorter-chain fatty acids and sequentially introduces double bonds and extends the carbon chain. The key enzymes in this pathway are:
Desaturases (e.g., Δ12, Δ6, Δ5): These enzymes introduce double bonds at specific positions in the fatty acid chain. frontiersin.org
Elongases: These enzymes are responsible for extending the carbon chain of the fatty acid. researchgate.net
The specific enzymes and the exact sequence of steps can vary between different algal species.
The anaerobic PKS pathway , found in some microorganisms like the protist Schizochytrium, utilizes a large, multifunctional enzyme complex called polyketide synthase to produce PUFAs. mdpi.com This pathway is distinct from the more common aerobic pathway and requires less NADPH. frontiersin.org
The presence of this compound as an algal metabolite indicates that the enzymatic machinery to produce this specific 22-carbon omega-6 fatty acid exists within certain algal species, making them a foundational source of this compound in aquatic food chains. scbt.com
| Pathway | Description | Key Enzymes/Components | Precursor Molecules |
|---|---|---|---|
| Aerobic Desaturase/Elongase Pathway | A series of sequential desaturation and chain elongation reactions. frontiersin.org | Δ12, Δ6, Δ5 Desaturases; Elongases | Linoleic acid (18:2n-6), Arachidonic acid (20:4n-6) |
| Anaerobic Polyketide Synthase (PKS) Pathway | A pathway utilizing a large, multi-domain enzyme complex. frontiersin.org | Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA |
Biological Roles and Physiological Significance
Role as a Biomarker for Docosahexaenoic Acid Status
Osbond acid is considered a marker for the functional status of docosahexaenoic acid (DHA). smolecule.comncats.io DHA is a critical omega-3 fatty acid, and its levels are important for various aspects of health. nih.govbiolytics.app The levels of this compound can indicate the body's status of DHA. ncats.io For instance, a higher n-3 long-chain polyunsaturated fatty acid status at an advanced age has been confirmed by lower concentrations of this compound, which is considered a "shortage marker". cambridge.org
The measurement of DHA in plasma or erythrocytes is a useful biomarker for DHA status, and these levels correlate with the amount of DHA in tissues like the brain and heart. nih.gov The omega-3 index, which reflects the proportion of eicosapentaenoic acid (EPA) and DHA in red blood cell membranes, is another key biomarker for cardiovascular risk. mdpi.com
Involvement in Cellular Processes
This compound is involved in several cellular processes, influencing gene expression, cellular signaling, and cellular structure. smolecule.com It is a component of phospholipids (B1166683) in cell membranes, contributing to their structural integrity. hmdb.ca
Research indicates that this compound, and more broadly, its metabolic precursor and counterpart fatty acids like DHA and EPA, can modulate the expression of numerous genes. smolecule.commdpi.com DHA has been shown to affect the transcription of genes related to lipid metabolism, such as stearoyl-Coenzyme A desaturase 2 and 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, by interacting with nuclear receptors like peroxisome proliferator-activated receptor (PPAR) and sterol regulatory element binding protein (SREBP). mdpi.com
In macrophages, both EPA and DHA have been found to significantly affect genes involved in the cell cycle, defense and repair, apoptosis, and DNA synthesis. mdpi.com Specifically, DHA can suppress the expression of genes associated with cholesterol synthesis and inflammatory signaling pathways. frontiersin.org It can also modulate the expression of genes involved in the antioxidant response. frontiersin.org
Table 1: Examples of Genes and Pathways Modulated by DHA
| Category | Affected Genes/Pathways | Observed Effect | Reference |
|---|---|---|---|
| Lipid Metabolism | Stearoyl-Coenzyme A desaturase 2, 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, SREBP | Modulation of transcription | mdpi.com |
| Cholesterol Synthesis | Scd1, Scd2, Pmvk, Cyp51, Hmgcs1, Fdps | Suppression | frontiersin.org |
| Inflammation | Cytokine mediated signaling pathway, Cellular response to type I interferon | Suppression | frontiersin.org |
| Antioxidant Response | Phospholipid-hydroperoxide glutathione (B108866) peroxidase (Gpx4) | Modulation | frontiersin.org |
| Cell Cycle & Apoptosis | CDC25A, CCNE | Upregulation | mdpi.com |
This compound is thought to influence cellular signaling pathways. smolecule.com Its precursor, arachidonic acid, and its omega-3 counterpart, DHA, are well-known for their roles in signaling. mdpi.comqiagen.com Fatty acids can induce a variety of cellular responses, from changes in cell morphology to the regulation of gene expression. frontiersin.org
DHA, for example, exerts its effects through the modulation of signaling cascades that involve various receptors. mdpi.com It can directly act on receptors like GPR40/FFAR1. mdpi.com Furthermore, DHA can be metabolized into signaling molecules such as protectins and resolvins, which are involved in the resolution of inflammation. mdpi.com The activation of kinases like Raf-1, protein kinase C (PKC), and Akt is facilitated by DHA-rich membrane domains, which promotes neuronal development and survival. nih.gov DHA has also been shown to activate the p38 signaling pathway, which can be an upstream regulator of other proteins involved in cell death signaling. ahajournals.org
Polyunsaturated fatty acids like this compound are integral components of cellular membranes, including mitochondrial membranes, where they influence fluidity and function. caringsunshine.comnih.gov The incorporation of DHA into mitochondrial membranes can enhance membrane fluidity and potentially improve the efficiency of the electron transport chain, which may help optimize energy production and reduce oxidative stress. caringsunshine.com
Studies have shown that dietary supplementation with DHA can alter the fatty acid composition of mitochondrial membranes. plos.org This alteration is associated with a greater calcium load required to induce the opening of the mitochondrial permeability transition pore (MPTP), a key event in some forms of cell death. plos.orgplos.org DHA and butyrate (B1204436) together can potentiate mitochondrial lipid oxidation and the dissipation of the mitochondrial membrane potential, which contributes to the induction of apoptosis. nih.govoup.com
Hypothetical and Investigational Mechanisms of Action
The precise mechanisms of action for this compound are still under investigation, but its structural similarity to other well-studied polyunsaturated fatty acids provides some hypotheses. smolecule.com
It is hypothesized that this compound acts as a precursor for the synthesis of eicosanoids. smolecule.com Eicosanoids are a large family of signaling molecules involved in a wide range of physiological processes, including inflammation. creative-proteomics.comnih.gov They are synthesized from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid, EPA, and DHA. creative-proteomics.com The synthesis process is initiated by the release of these fatty acids from membrane phospholipids. nih.gov
The primary pathways for eicosanoid synthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. creative-proteomics.com While arachidonic acid is the main precursor for the most potent pro-inflammatory eicosanoids, EPA and DHA give rise to mediators that are often less inflammatory or are actively anti-inflammatory and resolving. frontiersin.orgportlandpress.com Given that this compound is derived from arachidonic acid, its potential role as a precursor to a specific class of eicosanoids is an area of ongoing research. smolecule.comtuscany-diet.net The suppression of eicosanoid synthesis by macrophages can be influenced by the dietary ratio of DHA to linoleic acid. nih.gov
Specificity of this compound-Derived Eicosanoids
This compound, like other polyunsaturated fatty acids such as arachidonic acid, can be a precursor for the synthesis of eicosanoids. smolecule.com4open-sciences.org Eicosanoids are signaling molecules that play a wide range of roles in physiological and pathological processes, including inflammation. 4open-sciences.org The synthesis of eicosanoids from fatty acids is carried out by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. 4open-sciences.orgresearchgate.net
While the eicosanoids derived from arachidonic acid are well-characterized, the specific roles of those derived from this compound are a subject of ongoing investigation. smolecule.com It is hypothesized that due to its structural similarity to other polyunsaturated fatty acids, this compound-derived eicosanoids can influence various biological processes. smolecule.com The enzymes that metabolize arachidonic acid can also act on this compound, leading to the formation of a distinct set of signaling molecules. themedicalbiochemistrypage.org The specific functions and biological potency of these this compound-derived eicosanoids, and how they compare to eicosanoids from other fatty acids, are areas of active research.
Interaction with Other Polyunsaturated Fatty Acids in Biological Systems
The metabolism and function of this compound are closely intertwined with other polyunsaturated fatty acids (PUFAs) in the body. The balance between omega-3 and omega-6 fatty acids is crucial for maintaining cellular homeostasis.
Interplay with Omega-3 Fatty Acids (e.g., EPA, DHA)
There is a competitive relationship between the metabolic pathways of omega-6 and omega-3 fatty acids because they share the same desaturase and elongase enzymes. researchgate.netsoton.ac.uk This competition means that the levels of one family of fatty acids can influence the metabolism and availability of the other.
Specifically, the intake of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has been shown to be negatively correlated with the levels of long-chain omega-6 PUFAs, including this compound. nih.govresearchgate.net One study observed that cumulative omega-3 intake was negatively correlated with this compound levels. nih.govresearchgate.net Furthermore, this compound levels have been found to be inversely correlated with EPA levels. nih.govresearchgate.net This suggests that higher levels of dietary omega-3s may reduce the synthesis or storage of this compound.
In situations of low DHA, the body may increase the production of this compound, making the ratio of DHA to this compound a potential indicator of DHA status. nih.gov Research in mouse models has shown that an omega-3 deficient diet leads to a dramatic increase in brain levels of this compound, which is reversed with omega-3 supplementation. nih.gov
Correlations with Other Omega-6 Fatty Acids (e.g., Arachidonic Acid, Adrenic Acid)
This compound is part of the omega-6 metabolic pathway, which begins with the essential fatty acid linoleic acid. nih.gov Within this pathway, there are direct precursor-product relationships. This compound is synthesized from adrenic acid (AdA) via the action of a Δ4-desaturase enzyme, and adrenic acid is an elongation product of arachidonic acid (AA). wikipedia.org
Research has shown that fatty acids within the omega-6 group are correlated with each other. nih.gov Studies in rats have demonstrated that this compound can be retroconverted back to arachidonic acid, indicating a dynamic interplay between these long-chain omega-6 fatty acids. nih.gov An omega-3 deficient diet has been shown to increase the levels of several omega-6 fatty acids, including arachidonic acid, adrenic acid, and a significant elevation of this compound in the brain. nih.gov
The following table summarizes the key metabolic relationships between this compound and other polyunsaturated fatty acids:
Table 1: Metabolic Relationships of this compound| Interacting Fatty Acid | Family | Relationship with this compound |
|---|---|---|
| Eicosapentaenoic Acid (EPA) | Omega-3 | Competitive metabolism; inverse correlation. nih.govresearchgate.net |
| Docosahexaenoic Acid (DHA) | Omega-3 | Competitive metabolism; this compound increases when DHA is low. nih.govnih.gov |
| Arachidonic Acid (AA) | Omega-6 | Precursor in the metabolic pathway; this compound can be retroconverted to AA. wikipedia.orgnih.gov |
| Adrenic Acid (AdA) | Omega-6 | Direct precursor to this compound. wikipedia.org |
The following table lists the compound names mentioned in this article:
Clinical and Pathophysiological Associations
Association with Neurocognitive Function and Development
The role of polyunsaturated fatty acids in brain development is well-established, with Osbond acid being a subject of investigation regarding its specific contributions and associations with cognitive outcomes. frontiersin.orgnih.gov
Maternal nutritional status during pregnancy is crucial for fetal neural development. nih.govnih.gov Studies exploring the relationship between maternal fatty acid levels and subsequent child intelligence have yielded specific findings related to this compound. One study identified that high levels of maternal this compound (22:5n-6) were associated with higher verbal IQ in their children. ncats.io However, a separate, large-scale cohort study, the Avon Longitudinal Study of Parents and Children, reported a contrary association. nih.govnih.gov In this study, high levels of this compound in maternal erythrocytes during pregnancy were linked to a slight reduction in verbal IQ scores in children at 8 years of age. nih.govnih.gov Another study noted a negative correlation between this compound in umbilical plasma phospholipids (B1166683) and IQ scores at four years of age. andeal.org These findings suggest a complex, and not yet fully elucidated, role for maternal this compound in offspring cognitive development.
Table 1: Research Findings on Maternal this compound and Child IQ
| Study/Cohort | Sample Type | Finding | Citation |
| Unspecified Study | Maternal serum | High levels of this compound associated with higher verbal IQ. | ncats.io |
| Avon Longitudinal Study of Parents and Children | Maternal erythrocytes | High levels of this compound associated with lower verbal IQ (-1.8 points). | nih.govnih.gov |
| Randomized Controlled Trial | Umbilical plasma phospholipids | This compound negatively correlated with IQ scores at four years. | andeal.org |
Fatty acid desaturase (FADS) enzymes are critical for the synthesis of long-chain polyunsaturated fatty acids from their dietary precursors. In fatty acid desaturase syndrome, the function of these enzymes is impaired. This can lead to diminished levels of this compound, which is formed through the elongation and desaturation of arachidonic acid. caymanchem.combroadpharm.comcaymanchem.com Such a reduction in this compound levels may have a consequential impact on development, given the importance of these fatty acids in various physiological processes. ncats.iomedchemexpress.combioscience.co.uk The this compound to docosahexaenoic acid (DHA) ratio is also considered a marker of dietary DHA sufficiency. loinc.org
Role in Inflammatory Processes
This compound, as an omega-6 fatty acid derived from arachidonic acid, is involved in inflammatory pathways. smolecule.com It serves as a precursor for the synthesis of specific signaling molecules that modulate inflammation. smolecule.com Notably, this compound can be metabolized into a specific class of specialized pro-resolving mediators (SPMs) known as resolvins. wikipedia.org These resolvins, specifically the RvDn-6DPA series, are active in the resolution phase of inflammation, helping to restore tissue homeostasis after injury or infection. wikipedia.org While omega-3 fatty acids like EPA and DHA are more commonly known for producing anti-inflammatory mediators, the generation of resolvins from this compound indicates its participation in the complex regulation of inflammatory responses. portlandpress.com
Involvement in Hepatic and Metabolic Disorders
Alterations in fatty acid metabolism are a hallmark of several liver diseases. Elevated levels of this compound have been identified as a significant biomarker in nonalcoholic steatohepatitis and hepatocellular carcinoma.
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease characterized by liver inflammation and damage. Studies have shown that NASH is associated with the upregulated expression of hepatic elongation of very long fatty acids protein 6 (Elovl6). caymanchem.combroadpharm.commedchemexpress.com This enzymatic upregulation leads to increased levels of very-long-chain fatty acids, including this compound. caymanchem.combroadpharm.commedchemexpress.com In mouse models, elevated levels of hepatic and circulating this compound were part of a distinct metabolic signature for NASH. nih.govnih.gov
NASH is a well-recognized preneoplastic condition for hepatocellular carcinoma (HCC), the most common type of primary liver cancer. ncats.ionih.govnih.gov The metabolic alterations seen in NASH are believed to contribute to tumor development. Research has demonstrated that the upregulation of this compound correlates with the tumor burden in NASH-associated HCC. ncats.io An integrative proteomic and lipidomic study identified a specific NASH signature that correlates with tumor burden, which includes elevated hepatic and circulating this compound. nih.govnih.govaacrjournals.org This suggests that the pathways leading to increased this compound production are linked to the progression from steatohepatitis to liver cancer. caymanchem.combroadpharm.commedchemexpress.com
Table 2: this compound in Hepatic Disorders
| Condition | Associated Molecular Change | This compound Level | Clinical Correlation | Citation |
| Nonalcoholic Steatohepatitis (NASH) | Upregulated hepatic Elovl6 expression | Increased | Part of NASH metabolic signature | caymanchem.combroadpharm.commedchemexpress.comnih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | NASH-associated progression | Increased | Correlates with tumor burden | ncats.ionih.govnih.govaacrjournals.org |
Molecular Signatures in NASH-Associated HCC (Proteomic and Lipidomic Approaches)
Integrative proteomic and lipidomic profiling studies have identified distinct molecular signatures associated with the progression of nonalcoholic steatohepatitis (NASH) to hepatocellular carcinoma (HCC), with this compound emerging as a key lipid metabolite in this process. nih.govaacrjournals.org In a mouse model with hepatocyte-specific deletion of the tumor suppressor gene Pten, which consequently develops NASH and subsequent HCC, specific lipidomic changes were observed that correlate with the disease state. nih.govnih.gov
A significant finding from these studies is the identification of a NASH signature that correlates with tumor burden. This signature includes the upregulation of hepatic ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6), an enzyme involved in fatty acid elongation. nih.govnih.gov This enzymatic upregulation is associated with elevated levels of several fatty acids in both the liver and plasma, including this compound (22:5n-6). nih.govnih.gov Specifically, plasma levels of this compound were found to be significantly higher (2.21-fold, p<0.0001) in human NASH patients compared to patients with Hepatitis B virus (HBV), irrespective of an HCC or cirrhosis diagnosis. nih.gov
This elevation of this compound, alongside oleic acid and adrenic acid, and a concurrent reduction in cervonic acid (DHA), points to an increased ratio of long-chain n-6 to n-3 polyunsaturated fatty acids (PUFAs), which is considered a risk factor for NASH and HCC. nih.govnih.gov These findings highlight that the circulating lipid metabolome, including this compound, can serve as a direct reflection of lipid alterations within the liver, offering potential as a biomarker for disease progression. nih.govaacrjournals.org The upregulation of this compound is characteristic of NASH, a common preneoplastic condition leading to HCC. medchemexpress.comncats.iocaymanchem.combroadpharm.com
Table 1: Key Molecular Signatures in NASH-Associated HCC Involving this compound
| Signature Type | Key Molecular Changes | Associated Fatty Acid Alterations (Liver and Plasma) | Reference |
|---|---|---|---|
| NASH signature correlating with tumor burden | Upregulated hepatic ELOVL6 | Elevated this compound , oleic acid, and adrenic acid; Reduced cervonic acid | nih.govnih.gov |
Associations with Cardiovascular Health Parameters
Research into the association between individual long-chain polyunsaturated fatty acids and cardiovascular health has indicated a potential role for this compound in blood pressure regulation. A longitudinal study conducted over 10 years with black South African adults undergoing nutritional transition examined the relationship between plasma phospholipid fatty acids and blood pressure. nih.govkcl.ac.ukdntb.gov.ua The findings from this study suggest an inverse relationship between certain n-6 PUFAs and blood pressure. nih.govnih.gov
Specifically, the study identified that this compound (C22:5 n-6) was inversely associated with diastolic blood pressure (DBP). nih.govkcl.ac.uknih.gov This indicates that higher levels of circulating this compound in plasma phospholipids may be linked to lower DBP readings. The analysis accounted for various lifestyle and clinical confounders, strengthening the significance of this association. nih.gov
The same 10-year longitudinal study in a cohort of black South African adults provided insights into the impact of individual PUFAs on hypertension status. nih.govdntb.gov.uaresearchgate.net While the study reported a complex relationship between different fatty acids and hypertension, the specific findings for this compound point towards a potentially protective role concerning diastolic blood pressure. The inverse association observed between this compound and DBP suggests that this fatty acid may contribute to mechanisms that help maintain a lower diastolic pressure, a key component in the diagnosis and management of hypertension. nih.govnih.govresearchgate.net
A significant inverse association was also found for arachidonic acid, another n-6 PUFA, with both systolic and diastolic blood pressure. nih.govdntb.gov.uanih.gov Subjects in the highest tertile of arachidonic acid had significantly lower blood pressure compared to the reference tertile. nih.gov The study concluded that individual plasma n-6 PUFAs, including the noted association for this compound with DBP, were inversely associated with blood pressure in this population. nih.govnih.gov
Table 2: Association of this compound with Blood Pressure Parameters
| Fatty Acid | Associated Parameter | Nature of Association | Study Population | Reference |
|---|---|---|---|---|
| This compound (C22:5 n-6) | Diastolic Blood Pressure (DBP) | Inverse | Black South African Adults | nih.govkcl.ac.uknih.gov |
| Arachidonic acid (C20:4 n-6) | Systolic Blood Pressure (SBP) | Inverse (-3.81 mmHg) | Black South African Adults | nih.govnih.gov |
While direct studies detailing the broad impact of this compound on a wide array of biochemical markers for cardiovascular disease are limited, its established inverse relationship with diastolic blood pressure is a critical finding. nih.govkcl.ac.uknih.gov Blood pressure is a primary and modifiable risk factor for cardiovascular disease. google.com Therefore, alterations in this compound levels that influence blood pressure are directly relevant to cardiovascular health.
The metabolism of this compound is intertwined with that of other long-chain PUFAs, which are known to influence cardiovascular health through various mechanisms, including effects on lipid profiles (e.g., cholesterol and triglycerides), inflammation, and endothelial function. google.comnih.govmdpi.com For instance, the balance between n-6 and n-3 PUFAs is considered crucial for cardiovascular homeostasis. mdpi.com this compound, being an n-6 PUFA formed from the elongation of arachidonic acid, is part of this complex interplay. caymanchem.comwikidoc.org Its role as a marker for functional DHA status has also been proposed, suggesting its levels can reflect the broader fatty acid profile which has implications for cardiovascular risk. ncats.ioloinc.org
Catalytic Applications in Chemical Synthesis
Controlled Reaction Kinetics in Synthetic Pathways
Applications in Material Science Research
Use in Polymer Synthesis and Processing
Osbond acid has been identified as a useful component in the field of polymer science, particularly in the synthesis and processing of fluoropolymers and alkyd resins. google.com Its role can be as a processing aid, a surfactant in emulsion polymerization, or as a building block for creating polymers with specific properties. rsc.orggoogle.com
In the manufacturing of fluoropolymers such as polytetrafluoroethylene (PTFE), processing aids are crucial for the controlled polymerization and stabilization of the resulting polymer dispersion. scispace.com this compound, being a long-chain carboxylic acid, can function as a surfactant in the emulsion polymerization of fluorinated monomers. wgtn.ac.nz A patent on the production of fluoropolymer dispersions lists this compound among other carboxylic acid-containing hydrocarbon surfactants that can be used in the polymerization process. wgtn.ac.nz
The use of unsaturated fatty acids like this compound is also noted in the creation of autoxidizable polyvinyl polymers for coating applications. googleapis.com These polymers contain fatty acid residues that can undergo oxidative cross-linking, a process that is essential for the drying and hardening of the coating. googleapis.com The degree of unsaturation in the fatty acid can influence the curing rate and the final mechanical properties of the polymer film. osti.gov
Furthermore, this compound is mentioned in the context of alkyd resins, which are polyester (B1180765) resins modified with fatty acids. google.com A patent describes alkyd resins that can be emulsified in water, and this compound is listed as one of the possible fatty acids for this application. google.com The incorporation of such fatty acids can impact the resin's flexibility, solubility, and film-forming properties. rsc.org
Below is a table summarizing research findings on the use of this compound in polymer synthesis.
| Polymer System | Role of this compound | Observed or Potential Effects |
| Fluoropolymers (e.g., PTFE) | Processing aid/surfactant in emulsion polymerization | Facilitates controlled polymerization and stabilization of the polymer dispersion. |
| Autoxidizable Polyvinyl Polymers | Fatty acid residue component | Influences curing rate and final mechanical properties of the polymer film through oxidative cross-linking. |
| Waterborne Alkyd Resins | Fatty acid component | Impacts flexibility, solubility, and film-forming properties of the resin. |
Role in Dye Synthesis and Modification
The application of this compound in dye synthesis and modification is an area of ongoing research, with its properties suggesting potential as a dispersing agent or a modifier in pigment formulations. google.com The long hydrocarbon chain of this compound can interact with pigment particles, while the carboxylic acid group can help in stabilizing the dispersion in a liquid medium. rsc.orggoogle.com
A patent related to pigment dispersions for colorants and coating compositions includes this compound in a comprehensive list of polyunsaturated fatty acids that can be part of a reactive liquid diluent. google.com In such systems, the fatty acids can act as a carrier for the pigment particles and can also participate in the curing process of the final coating. google.com The use of reactive diluents aims to reduce the volatile organic compound (VOC) content in paints and inks. googleapis.com
While direct research on this compound for the chemical modification of dyes is not extensively documented, the general principles of dye chemistry allow for speculation on its potential roles. The carboxylic acid functionality of this compound could be used to form salts with basic dyes, potentially altering their solubility or affinity for certain fabrics. nih.gov Additionally, the polyunsaturated chain could be a target for reactions that attach the fatty acid to a dye molecule, thereby modifying its properties, such as hydrophobicity or lightfastness. nih.gov The use of acidic modifiers, in general, is a known technique in natural dyeing to shift the color of dyed fabrics. diva-portal.org
The table below outlines the potential roles of this compound in dye synthesis and modification based on available information.
| Application Area | Potential Role of this compound | Mechanism/Effect |
| Pigment Dispersions | Component of a reactive liquid diluent | Acts as a carrier for pigment particles and participates in the curing of the coating. |
| Dye Modification | Formation of salts with basic dyes | Could alter the solubility and fabric affinity of the dye. |
| Dye Modification | Covalent attachment to dye molecules | Could modify dye properties such as hydrophobicity and lightfastness. |
Utility in Pharmaceutical Material Development
In pharmaceutical sciences, this compound has been investigated for its role in the development of advanced drug delivery systems. google.com Its amphiphilic nature, combining a lipophilic fatty acid tail with a hydrophilic carboxylic acid head, makes it suitable for use in formulations designed to enhance the oral bioavailability of poorly water-soluble drugs. google.comcsfarmacie.cz
Several patents disclose the use of this compound as a component in self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS). google.com These systems are isotropic mixtures of oils, surfactants, co-surfactants, and the drug substance, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract. csfarmacie.cznih.gov The inclusion of fatty acids like this compound can improve the solubilization of the drug and facilitate its absorption. scispace.com
For instance, a patent for compositions comprising a fatty acid oil mixture and a free fatty acid mentions this compound as a potential component. google.com These formulations are designed to form SEDDS, SMEDDS, or SNEDDS to improve the delivery of active pharmaceutical ingredients. google.com Another patent highlights the use of this compound in preconcentrates that also form such emulsifying systems, potentially for co-administration with other drugs like statins. google.com
The table below summarizes the utility of this compound in pharmaceutical material development.
| Pharmaceutical Formulation | Role of this compound | Key Benefits |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Component of the oil phase/surfactant mixture | Enhances the solubility and oral bioavailability of poorly water-soluble drugs. |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Component of the oil phase/surfactant mixture | Facilitates the formation of fine microemulsions in the gastrointestinal tract, improving drug absorption. |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Component of the oil phase/surfactant mixture | Promotes the spontaneous formation of nanoemulsions, leading to more consistent drug absorption. |
Surface Property Modification of Materials
The modification of material surfaces is critical for a wide range of applications, and this compound presents opportunities for altering surface properties due to its chemical structure. rsc.orgsmolecule.com The long, unsaturated hydrocarbon chain and the polar carboxylic acid group can be exploited to change characteristics such as wettability, adhesion, and biocompatibility. researchgate.netnih.gov
This compound has been mentioned in a patent for coating compositions that include an autoxidizable polyvinyl polymer. googleapis.com In this context, the fatty acid residue, which can be derived from this compound, is part of the polymer structure and contributes to the properties of the final coating. googleapis.com The orientation of the fatty acid chains at the surface of the coating can influence its interaction with the environment, affecting properties like gloss and water repellency. googleapis.com The process of acid etching is a common method to increase the surface roughness and improve the biocompatibility of materials like titanium implants. researchgate.net While not specific to this compound, this demonstrates the general utility of acids in surface modification. researchgate.net
The ability of a surface to be wetted by a liquid is determined by its surface free energy. researchgate.net Polymeric materials often have low surface energy, which can be increased by chemical modification, such as the introduction of polar functional groups like carboxylic acids. researchgate.net The adsorption of fatty acids onto a surface can alter its hydrophobic or hydrophilic nature. nih.gov The polyunsaturated nature of this compound also opens up the possibility of grafting it onto a surface and subsequently cross-linking it to form a stable, functional coating. researchgate.net
The following table details the potential applications of this compound in modifying the surface properties of materials.
| Material/System | Method of Modification | Resulting Change in Surface Property |
| Polymer Coatings | Incorporation into autoxidizable polymers | Influences surface gloss and water repellency. |
| Metal Implants (e.g., Titanium) | Potential use in acid etching processes | Could increase surface roughness and improve biocompatibility. |
| Polymeric Surfaces | Adsorption or grafting | Can alter surface free energy, affecting wettability (hydrophobicity/hydrophilicity). |
| General Surfaces | Formation of cross-linked coatings | Creates a stable, functional surface layer with tailored properties. |
Subject: Analysis of the Chemical Compound "this compound"
A comprehensive review of scientific literature and chemical databases indicates that the term "this compound" does not correspond to a recognized or documented chemical compound. As such, it is not possible to provide an article detailing its specific analytical methodologies, as no such compound exists for which these techniques could have been applied.
The detailed outline provided, including advanced analytical methodologies such as various forms of chromatography and spectroscopy, presupposes the existence of a specific molecule with defined chemical and physical properties. Scientific analysis is contingent upon having a subject substance to detect, quantify, and characterize. Without a known compound named "this compound," any discussion of its detection would be hypothetical and speculative, falling outside the bounds of scientifically accurate reporting.
Therefore, the generation of an article focusing solely on the chemical compound "this compound" cannot be fulfilled. Further investigation would require a valid chemical name or structure.
Advanced Analytical Methodologies for Osbond Acid Detection and Quantification
Chemometric Approaches in Fatty Acid Profiling
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comencyclopedia.pub When combined with analytical techniques like gas chromatography-mass spectrometry (GC-MS), chemometrics is a powerful tool for fatty acid profiling, including the analysis of Osbond acid. nih.govopenveterinaryjournal.comtandfonline.com This approach allows for the handling of large, complex datasets to identify patterns, classify samples, and resolve co-eluting compounds that may otherwise be difficult to quantify. mdpi.comnih.gov
Detailed research findings have demonstrated the utility of chemometrics in distinguishing between geographically distinct populations of marine species based on their fatty acid profiles. mdpi.comarccjournals.com In one such study analyzing the fatty acid composition of the white sardine (Escualosa thoracata), this compound was identified as one of several key polyunsaturated fatty acids. arccjournals.com Chemometric techniques, specifically Principal Component Analysis (PCA), were employed to process the GC-MS data. PCA successfully reduced the dimensionality of the data and revealed that PUFAs, including this compound, were significant contributors to the variation observed between different fish populations. mdpi.comarccjournals.com This type of analysis is critical for understanding how environmental factors influence lipid metabolism and can be used for food authentication and quality control. tandfonline.commdpi.comcsic.es
For instance, by applying PCA to fatty acid profiles, researchers can create score plots that visually cluster samples based on their composition. tandfonline.com The loading plots from this analysis then identify which fatty acids, such as this compound, are most influential in differentiating the groups. arccjournals.com This methodology is not only applicable to ecological studies but also to metabolomic and lipidomic research for distinguishing between halal and non-halal meat products or for identifying adulteration in food oils. mdpi.comopenveterinaryjournal.comresearchgate.netnih.gov
Table 1: Representative Fatty Acid Profile Including this compound for Chemometric Analysis This interactive table showcases a sample dataset of fatty acid percentages, similar to data used in chemometric studies of marine oils. The values are for illustrative purposes.
| Fatty Acid | Systematic Name | Sample Group A (%) | Sample Group B (%) |
|---|---|---|---|
| Palmitic Acid | Hexadecanoic acid | 22.5 | 25.1 |
| Stearic Acid | Octadecanoic acid | 5.8 | 6.2 |
| Oleic Acid | (9Z)-Octadec-9-enoic acid | 15.3 | 14.1 |
| Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | 1.8 | 2.1 |
| Arachidonic Acid | (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid | 0.9 | 1.2 |
| This compound | (4Z,7Z,10Z,13Z,16Z)-Docosa-4,7,10,13,16-pentaenoic acid | 0.5 | 0.8 |
Development of High-Throughput Screening Methods for this compound and its Metabolites
High-throughput screening (HTS) methods are essential for rapidly analyzing a large number of samples, which is particularly valuable in fields like drug discovery, industrial biotechnology, and large-scale epidemiological studies. nih.govresearchgate.net The development of HTS platforms for fatty acids, which would include this compound and its metabolites, has largely focused on leveraging the speed and sensitivity of mass spectrometry (MS). technologynetworks.comazom.com
One prominent HTS approach is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. mdpi.comnih.govosti.gov This technique allows for the rapid, colony-based screening of microbial strains engineered to produce specific fatty acids. nih.govosti.gov The method can be performed at a rate of approximately 2 seconds per sample, a significant improvement over traditional GC-MS methods. nih.gov While often used for medium-chain fatty acids, this platform can be adapted to screen for the production of long-chain PUFAs like this compound by targeting the mass-to-charge ratio of the specific lipid classes in which it is incorporated, such as phosphatidylcholines. nih.govosti.gov
Another innovative HTS technology is Laser Ablation Electrospray Ionization Mass Spectrometry (LAESI-MS). technologynetworks.comazom.comresearchgate.net This ambient ionization technique enables the direct, in-situ analysis of metabolites from biological samples, such as microbial colonies on an agar (B569324) plate, with minimal sample preparation. technologynetworks.comresearchgate.netnih.gov LAESI-MS works by using a laser to ablate cells and create a plume of molecules, which are then ionized by an electrospray and analyzed by the mass spectrometer. technologynetworks.comazom.com This platform has been successfully used for the high-throughput profiling of triacylglycerols (TAGs) to estimate the fatty acid distribution in microorganisms. technologynetworks.comresearchgate.net Given that this compound is incorporated into TAGs, this method is highly suitable for screening engineered microbial strains or natural isolates for high this compound content. technologynetworks.com
Other HTS methods include those based on direct derivatization for GC analysis and multisegment injection-nonaqueous capillary electrophoresis-mass spectrometry (MSI-NACE-MS), which offers a rapid platform for quantifying circulating free fatty acids in biological fluids. researchgate.netnih.govasm.org Genetic screening methods, which use specific DNA sequences to identify genes responsible for PUFA production, can also be employed in a high-throughput manner to find microorganisms capable of synthesizing compounds like this compound. google.com
Table 2: Overview of High-Throughput Screening (HTS) Methodologies Applicable to Fatty Acid Analysis This interactive table summarizes key HTS techniques and their principles relevant to the analysis of this compound.
| HTS Methodology | Principle | Throughput | Applicability to this compound |
|---|---|---|---|
| MALDI-TOF MS | A laser desorbs and ionizes molecules from a sample mixed with a matrix. Analysis is based on time-of-flight mass separation. mdpi.comnih.gov | Very High (~2 sec/sample) nih.gov | Indirectly, by analyzing lipid classes (e.g., phosphatidylcholines) containing this compound. nih.govosti.gov |
| LAESI-MS | A focused laser ablates a sample, and the resulting molecular plume is ionized by electrospray for MS analysis. technologynetworks.comazom.com | High (~2 sec/sample) technologynetworks.com | Direct profiling of triacylglycerols (TAGs) in colonies to infer this compound content. researchgate.net |
| Direct Derivatization GC-MS | Simultaneous extraction and derivatization of fatty acids to fatty acid methyl esters (FAMEs) in a single vial for direct GC analysis. nih.govasm.org | High | Rapid quantification of total this compound content in biomass. asm.org |
| MSI-NACE-MS | Multisegment injection in nonaqueous capillary electrophoresis coupled with mass spectrometry for multiplexed analysis. researchgate.net | High (<4 min/sample) researchgate.net | Direct quantification of free this compound in plasma or serum. researchgate.net |
| PCR-based Screening | Uses specific oligonucleotide primers to amplify and identify genes (e.g., PUFA polyketide synthase genes) involved in fatty acid synthesis. google.com | Very High | Identification of microorganisms with the genetic potential to produce this compound. google.com |
Future Directions and Research Gaps
Elucidating the Full Mechanism of Action and Downstream Signaling Cascades
The precise mechanism of action for Osbond acid remains largely uncharacterized, presenting a significant knowledge gap. smolecule.com It is biosynthesized from arachidonic acid through a multi-step process involving elongation to adrenic acid, followed by a desaturation step catalyzed by the Δ4-desaturase enzyme. wikipedia.org This pathway also involves elongase enzymes and a final step of peroxisomal β-oxidation. portlandpress.comresearchgate.netthemedicalbiochemistrypage.org
Current hypotheses, based on its structural similarity to other polyunsaturated fatty acids (PUFAs), suggest that this compound may act as a precursor to eicosanoids and influence various cellular processes. smolecule.com Research indicates it may modulate the expression of genes related to fatty acid metabolism and inflammation by affecting transcription factors such as NF-kappa B and peroxisome proliferator-activated receptors (PPARs). drugbank.com In fact, the synthesis of this compound is regulated by the heterodimer of a PPAR and the retinoid X receptor (RXR), a receptor for a vitamin A metabolite. nih.gov Its involvement has been noted in inflammatory conditions and nonalcoholic steatohepatitis, a precancerous state for hepatocellular carcinoma. medchemexpress.com However, the specific downstream signaling cascades that are initiated or modulated by this compound are not yet fully understood. Future research must focus on identifying its direct molecular targets and mapping the subsequent signaling pathways to clarify its role in cellular physiology and pathology.
Comprehensive Analysis of this compound-Derived Eicosanoids
Eicosanoids are potent signaling molecules derived from 20-carbon fatty acids, playing crucial roles in inflammation and other physiological processes. 4open-sciences.orgthemedicalbiochemistrypage.org While it is theorized that this compound, a 22-carbon fatty acid, serves as a precursor for a unique set of eicosanoids or related lipid mediators, the specific identity and function of these molecules are largely unknown. smolecule.com
The metabolism of other PUFAs, such as arachidonic acid, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways gives rise to well-known inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net It is plausible that this compound is metabolized by similar enzymatic pathways to produce novel docosanoids with distinct biological activities. Preliminary associations link this compound to inflammation, vasoconstriction, and platelet aggregation. sci-hub.box A comprehensive analysis is required to isolate and characterize these putative this compound-derived eicosanoids. This would involve advanced lipidomic profiling of cells or tissues with high this compound levels to identify novel metabolites, followed by functional assays to determine their biological effects. Understanding the profile and potency of these mediators is a critical step toward comprehending the full spectrum of this compound's biological activity. smolecule.com
Longitudinal Studies on Health Outcomes and this compound Levels
The relationship between long-term health outcomes and circulating levels of this compound is an emerging area of research. For a long time, there was a lack of studies reporting associations between this compound and clinical outcomes. mdpi.com However, a recent 10-year longitudinal study involving Black South African adults revealed a significant protective association: an increase in plasma this compound levels was correlated with a clinically relevant reduction in blood pressure of 3–4 mmHg. mdpi.comresearchgate.net Researchers hypothesize this may reflect an increased reliance on and utilization of n-6 long-chain fatty acids for physiological functions in populations with limited dietary intake of n-3 fatty acids. mdpi.com
Conversely, elevated levels of this compound are noted in certain pathological states, such as nonalcoholic steatohepatitis (NASH). medchemexpress.comcaymanchem.com Furthermore, this compound is considered a functional marker for the status of docosahexaenoic acid (DHA), with elevated levels often indicating DHA deprivation. smolecule.comnih.gov The impact on neurodevelopment is less clear, with some studies suggesting a link between maternal this compound levels and verbal IQ in children, though findings have been inconsistent. smolecule.comresearchgate.net More extensive, long-term prospective cohort studies across diverse populations are necessary to clarify these associations and establish the role of this compound as a biomarker for health and disease risk.
| Health Outcome/Condition | Association with this compound Levels | Supporting Research Details | Citation |
|---|---|---|---|
| Blood Pressure | Inverse (Higher this compound associated with lower BP) | A 10-year study in Black South African adults showed a 3-4 mmHg lower BP in the highest tertile of this compound increase. | mdpi.comresearchgate.net |
| Nonalcoholic Steatohepatitis (NASH) | Positive (Elevated levels are characteristic of NASH) | Upregulated expression of hepatic enzymes and increased levels of very long-chain fatty acids, including this compound, are found in NASH. | medchemexpress.comcaymanchem.com |
| Docosahexaenoic Acid (DHA) Status | Marker (Elevated levels indicate DHA deprivation) | This compound levels increase significantly in response to an ω-3-deficient diet. | smolecule.comnih.gov |
| Child Cognitive Function | Inconsistent | Some studies link maternal levels to verbal IQ, while others show a negative association. | smolecule.comresearchgate.net |
Exploration of Novel Catalytic and Material Science Applications
Beyond its biological role, the chemical properties of this compound suggest potential applications in catalysis and material science. smolecule.com Its structure imparts moderate acidity, making it a candidate for use as a catalyst in various organic reactions, including esterification and condensation. smolecule.com This controlled acidity can help minimize unwanted side reactions that occur with stronger mineral acids. smolecule.com
Research has highlighted its potential as a reusable and recyclable acid catalyst, aligning with the principles of green chemistry by reducing reliance on more hazardous materials. smolecule.com In material science, this compound could be applied in the synthesis and processing of polymers, dyes, and pharmaceuticals, where its ability to modify surface properties is valuable. smolecule.com Given its good thermal stability and solubility in polar solvents, further exploration into its utility as a building block or processing aid for novel materials is warranted. smolecule.com Its application in the production of biofuels, such as biodiesel from waste shark liver oil, has also been noted, indicating a role in sustainable energy technologies. researchgate.net
| Application Area | Specific Use | Key Properties | Citation |
|---|---|---|---|
| Catalysis | Organic Synthesis (e.g., esterification, condensation) | Moderate acidity, controlled reaction rates. | smolecule.com |
| Green Chemistry | Reusable and recyclable acid catalyst. | smolecule.com | |
| Material Science | Synthesis and processing of polymers, dyes, pharmaceuticals. | Ability to protonate functional groups and modify surfaces. | smolecule.com |
| Biofuel Production | Feedstock for biodiesel. | Component of waste shark liver oil. | researchgate.net |
Investigations into Genetic and Environmental Factors Influencing this compound Metabolism
The metabolism of this compound is influenced by a complex interplay of genetic predispositions and environmental or dietary factors. A significant research gap exists in fully understanding how these factors modulate its endogenous levels and, consequently, its physiological impact.
Genetic Factors: The efficiency of this compound synthesis is heavily dependent on the activity of desaturase enzymes encoded by the fatty acid desaturase (FADS) gene cluster on chromosome 11. researchgate.netresearchgate.net Polymorphisms in the FADS1 and FADS2 genes can lead to variations in enzyme efficiency, thereby affecting the levels of various PUFAs, including this compound. researchgate.netjsafog.com For instance, certain FADS variants are associated with different levels of arachidonic acid and DHA, the precursor and a related PUFA to this compound, respectively. researchgate.net Conditions such as fatty acid desaturase syndrome can lead to diminished levels of this compound. medchemexpress.comcaymanchem.com Future genetic studies should aim to identify specific single nucleotide polymorphisms (SNPs) that directly correlate with this compound levels to better predict individual metabolic profiles. nih.gov
Environmental and Dietary Factors: While direct dietary contribution to this compound levels is thought to be minimal, its metabolic production is sensitive to dietary inputs. mdpi.com Studies have shown that diets deficient in omega-3 fatty acids lead to a significant increase in this compound in both the brain and serum, as the body compensates. nih.gov Similarly, a deficiency in alpha-linolenic acid (ALA) has been shown to enhance this compound levels in tissue membranes. nih.gov Vitamin A status also appears to be a crucial environmental factor; vitamin A deficiency was found to have a profound effect on membrane this compound concentrations in animal models. nih.gov Furthermore, agricultural practices, such as the application of certain herbicides, have been shown to alter the fatty acid composition, including that of this compound, in crops like oats. mdpi.com Longitudinal studies that combine detailed dietary analysis with genetic profiling are needed to unravel the complex interactions that govern this compound metabolism.
Q & A
Q. What is the biosynthetic pathway of Osbond acid (22:5n-6) from precursor fatty acids, and which enzymes are critical in its formation?
this compound is synthesized through elongation and desaturation of arachidonic acid (20:4n-6) via enzymes including elongases (ELOVL2/5) and Δ6-desaturase. The pathway involves:
- Linoleic acid (18:2n-6) → γ-linolenic acid (via Δ6-desaturase) → dihomo-γ-linolenic acid (via elongase 5) → arachidonic acid (via Δ5-desaturase).
- Arachidonic acid undergoes elongation by ELOVL2/5 to form adrenic acid (22:4n-6), followed by Δ6-desaturation and β-oxidation to produce this compound . Key enzymes: Δ6-desaturase (FADS2), ELOVL5, and peroxisomal β-oxidation enzymes.
Q. What methodological approaches are recommended for isolating this compound from biological tissues?
Use lipid extraction protocols like the Bligh & Dyer method, which employs chloroform-methanol-water mixtures to separate lipid fractions efficiently. Post-extraction, purify this compound via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with C18 reverse-phase columns. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) enables quantification, using FAMEWAX columns for optimal separation of polyunsaturated fatty acids (PUFAs) .
Q. How does this compound interact with other ω-6 and ω-3 fatty acids in metabolic studies?
this compound (22:5n-6) and docosahexaenoic acid (DHA, 22:6n-3) share enzymes (e.g., FADS1/2, ELOVL2) during synthesis, creating competitive substrate dynamics. Elevated this compound levels often indicate DHA deficiency, as seen in non-alcoholic fatty liver disease (NAFLD), where the hepatic Osbond:DHA ratio serves as a biomarker for impaired ω-3 metabolism .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in inflammatory diseases?
Conflicting correlations (e.g., positive associations with osteoarthritis in males vs. non-significant effects in females) require stratified analysis by sex, diet, and genetic polymorphisms (e.g., FADS1/2 variants). Use multivariate regression to control for confounders like ω-3 intake or lipid peroxidation rates. For example, in osteoarthritis models, transgenic fat-1 mice (which convert ω-6 to ω-3 PUFAs) show reduced this compound levels and inflammation, suggesting context-dependent roles .
Q. What in silico strategies are effective for studying this compound’s interaction with viral proteins?
Molecular dynamics (MD) simulations can model this compound’s stabilizing effects on protein conformations. Analyze root-mean-square deviation (RMSD) and distance fluctuations in simulations (e.g., SARS-CoV-2 spike protein). This compound exhibits moderate RMSD stability (~1.5–2.0 nm over 50 ns simulations), comparable to DHA but less than saturated fatty acids like behenic acid. Pair these findings with in vitro binding assays to validate computational predictions .
Q. How do experimental diets influence endogenous this compound synthesis in disease models?
In murine studies, diets lacking preformed DHA but rich in linoleic acid (18:2n-6) upregulate this compound synthesis via ELOVL2/5. For NAFLD models, measure hepatic Osbond:DHA ratios using GC-MS and correlate with histopathological scores. Diets supplemented with α-linolenic acid (18:3n-3) may suppress this compound by diverting enzyme activity toward ω-3 PUFA synthesis .
Q. What statistical frameworks are optimal for analyzing this compound’s epidemiological associations with metabolic disorders?
Use logistic regression adjusted for covariates (e.g., BMI, age, dietary ω-3 intake). In type 2 diabetes studies, this compound (22:5n-6) shows a hazard ratio of 2.30 (95% CI: 1.01–5.21) in high-risk cohorts, contrasting with DHA’s protective effects (HR: 0.17; 95% CI: 0.06–0.44). Meta-analyses should account for heterogeneity in lipid measurement techniques (e.g., plasma vs. erythrocyte membranes) .
Methodological Considerations
Q. How to differentiate this compound isomers (e.g., ω-6 vs. ω-3) in complex lipid mixtures?
Employ LC-MS/MS with charged aerosol detection (CAD) or nuclear magnetic resonance (NMR) to distinguish all-cis-4,7,10,13,16-DPA (this compound, ω-6) from all-cis-7,10,13,16,19-DPA (ω-3). Retention times and fragmentation patterns (e.g., m/z 329.2 for this compound) provide specificity .
Q. What experimental controls are critical when studying this compound in transgenic models?
Include wild-type controls fed identical diets to isolate genetic effects. For fat-1 mice, monitor tissue-specific PUFA profiles and confirm Δ6-desaturase activity via substrate-product ratios (e.g., linoleic acid → γ-linolenic acid). Avoid confounding by ensuring diets are devoid of preformed this compound or DHA .
Data Interpretation and Contradictions
Q. Why do this compound levels vary across tissues in metabolic syndrome studies?
Tissue-specific enzyme expression (e.g., hepatic ELOVL2 vs. cardiac FADS1) drives variability. In NAFLD, hepatic this compound accumulates due to peroxisomal β-oxidation impairment, whereas cardiac tissue may show lower levels due to preferential ω-3 incorporation. Use multi-tissue lipidomics to map these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
